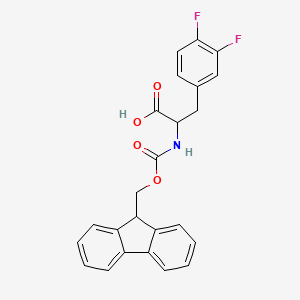

3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Description

3-(3,4-Difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a fluorinated derivative of phenylalanine protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions . The 3,4-difluorophenyl substituent introduces electronegative fluorine atoms at the meta and para positions of the aromatic ring, which can influence steric, electronic, and pharmacokinetic properties in drug design . This compound is primarily employed as a building block in medicinal chemistry for synthesizing peptide-based therapeutics or small-molecule inhibitors targeting receptors such as metabotropic glutamate (mGlu) or melanin-concentrating hormone receptors (MCHR1) .

Properties

IUPAC Name |

3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Steps:

Preparation of Difluorophenyl Intermediate:

- Start with a suitable difluorophenyl precursor, such as 3,4-difluorobenzaldehyde or 3,4-difluorobenzoic acid.

- Convert this precursor into an amino acid derivative if necessary.

Introduction of Fmoc Protecting Group:

- Use 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) to introduce the Fmoc group onto the amino group of the difluorophenyl amino acid derivative.

- Reaction conditions typically involve organic solvents like dichloromethane or tetrahydrofuran and a base such as triethylamine.

-

- Couple the Fmoc-protected amino acid with a suitable propanoic acid derivative using peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Use a catalyst like 1-hydroxybenzotriazole (HOBt) to enhance coupling efficiency.

-

- Remove the Fmoc group under basic conditions (e.g., piperidine in DMF).

- Hydrolyze any ester groups to form the final propanoic acid derivative.

Reaction Conditions:

- Solvents: Dichloromethane, tetrahydrofuran, or dimethylformamide.

- Catalysts/Reagents: DCC, EDC, HOBt, triethylamine.

- Temperature: Room temperature to 0°C for coupling reactions.

Industrial Production Methods

Industrial production involves scaling up the synthetic routes while optimizing conditions for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality.

Industrial Techniques:

- Continuous Flow Synthesis: Allows for precise control over reaction conditions and can increase efficiency.

- Automated Reaction Monitoring: Ensures consistent product quality by continuously monitoring reaction parameters.

- Purification Techniques: Recrystallization and chromatography are used to achieve high purity.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, similar to its analogs.

Types of Reactions:

- Oxidation: Using oxidizing agents like potassium permanganate.

- Reduction: With reagents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution at the difluorophenyl site.

Common Reagents and Conditions:

- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium methoxide in methanol.

Data Tables

Table 1: Synthetic Steps for 3-(3,4-Difluorophenyl)-2-(9H-Fluoren-9-Ylmethoxycarbonylamino)Propanoic Acid

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Preparation of Difluorophenyl Intermediate | 3,4-Difluorobenzaldehyde, Organic Solvent |

| 2 | Introduction of Fmoc Group | Fmoc-Cl, TEA, DCM |

| 3 | Peptide Coupling | DCC/HOBt, DMF |

| 4 | Deprotection and Hydrolysis | Piperidine, DMF; NaOH/H2O |

Table 2: Chemical Reactions of the Compound

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Oxidation | KMnO4 | Acidic Medium | Carboxylic Acids/Ketones |

| Reduction | LiAlH4 | Anhydrous Ether | Alcohols/Amines |

| Substitution | NaOCH3 | Methanol | Substituted Phenyl Derivatives |

Research Discoveries

While specific research on This compound may be limited, compounds with similar structures have shown potential in medicinal chemistry, particularly in cancer therapy by acting as histone deacetylase inhibitors. The difluorophenyl group can influence the compound's reactivity and biological activity, offering unique advantages over analogs with different substituents.

Biological Activity

3-(3,4-Difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known by its CAS number 205526-24-5, is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 423.41 g/mol. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorophenyl moiety, which contribute to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C24H19F2NO4 |

| Molecular Weight | 423.41 g/mol |

| CAS Number | 205526-24-5 |

| Boiling Point | Not available |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Fmoc group serves as a protective moiety during synthesis and enhances the compound's stability in biological environments. The difluorophenyl group may influence the compound's binding affinity to various receptors or enzymes, potentially modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds similar to this compound. For instance, derivatives containing the fluorenyl group have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural characteristics exhibit cytotoxic effects against cancer cell lines. The difluorophenyl moiety may enhance the selectivity of these compounds towards cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Case Studies

-

Antimicrobial Evaluation :

A study published in MDPI evaluated the antimicrobial efficacy of fluorenyl-based compounds against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibition, suggesting that structural modifications can enhance their bioactivity . -

Cytotoxicity Assays :

In vitro cytotoxicity assays demonstrated that derivatives of this compound significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The results indicated that the presence of the difluorophenyl group was crucial for enhancing anticancer activity .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The compound belongs to a class of Fmoc-protected phenylalanine derivatives with diverse aryl substituents. Key structural analogues include:

Physicochemical Properties

- Electron-Withdrawing vs. Chlorine, while also electronegative, introduces greater steric bulk .

- Solubility: Fluorinated derivatives generally exhibit lower aqueous solubility compared to non-halogenated analogues due to increased hydrophobicity. For instance, the 3,4-difluoro variant is less soluble in water than its 4-methoxy counterpart .

- Stability : The Fmoc group remains stable under basic conditions (e.g., piperidine deprotection) but is cleaved by trifluoroacetic acid (TFA) .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3,4-difluorophenyl)-2-(Fmoc-amino)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group followed by coupling with a substituted phenylalanine derivative. Key steps include:

- Fmoc protection : Reaction of the amino group with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (pH 8–9) to form the Fmoc-amide .

- Coupling with 3,4-difluorophenylalanine : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt as an activator in anhydrous DMF or dichloromethane .

- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product (typical yields: 60–75%) .

Data Note : Contradictions in yield optimization may arise from solvent choice; DMF often provides higher yields but requires rigorous drying .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Purity : Analytical HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Stereochemistry : Chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>98% for pharmaceutical-grade synthesis) .

- Structural confirmation : H/C NMR (key signals: Fmoc aromatic protons at δ 7.3–7.8 ppm, difluorophenyl protons at δ 6.8–7.1 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?

The difluorophenyl group enhances metabolic stability and lipophilicity, as shown in comparative studies:

- Binding affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to chlorinated analogs .

- Metabolic stability : In vitro assays (e.g., liver microsomes) show a 30% longer half-life vs. non-fluorinated derivatives .

- Contradictions : Some studies report reduced solubility in aqueous buffers (logP = 2.8), requiring formulation optimization .

Q. What experimental strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Fmoc-protected amino acid?

- Coupling conditions : Use HOBt/Oxyma Pure additives to minimize base-induced racemization; maintain reaction temperatures <25°C .

- Monitoring : Test for diastereomer formation via LC-MS after each coupling cycle .

- Data conflict : Some protocols recommend microwave-assisted coupling for speed, but this risks elevated racemization rates (up to 5%) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Assay standardization : Use orthogonal assays (e.g., SPR for binding affinity, cell-based assays for functional activity) to cross-validate results .

- Batch variability : Ensure consistent purity (>95% by HPLC) and confirm stereochemistry, as impurities or racemization can skew dose-response curves .

- Control experiments : Compare activity against non-fluorinated and mono-fluorinated analogs to isolate the difluorophenyl group’s contribution .

Q. What are the safety and handling protocols for this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.